6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

Solubility Salt selection Medicinal chemistry

Select this 98% HCl salt (CAS 1955524-12-5) for its threefold differentiation: (i) the hydrochloride form ensures aqueous solubility critical for homogeneous reaction conditions and bioconjugation; (ii) the pyridazine core is validated in dCTPase (IC₅₀ 19 nM) and SCD inhibitor programs, unlike inactive pyridine analogs; (iii) the 3-carboxylic acid enables direct, high-yielding T3P/HATU amide coupling under mild, parallelizable conditions, eliminating the extra synthetic steps required by 3-chloro or methyl ester analogs. Ideal for PROTAC linker construction and focused library synthesis.

Molecular Formula C9H13ClN4O2
Molecular Weight 244.68
CAS No. 1955524-12-5
Cat. No. B2857067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride
CAS1955524-12-5
Molecular FormulaC9H13ClN4O2
Molecular Weight244.68
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C9H12N4O2.ClH/c14-9(15)7-1-2-8(12-11-7)13-5-3-10-4-6-13;/h1-2,10H,3-6H2,(H,14,15);1H
InChIKeyHXZPGHJUMJIDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride (CAS 1955524-12-5) – Key Properties and Procurement Baseline


6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride (CAS 1955524-12-5) is a heterocyclic building block featuring a pyridazine core substituted at the 6-position with a piperazine ring and at the 3-position with a carboxylic acid, isolated as the hydrochloride salt . The compound carries a molecular weight of 244.68 g/mol (C9H13ClN4O2) and is commercially available at a certified purity of 98% . The free-base form (CAS 1304876-43-4, MW 208.22) is also supplied at 98% purity but lacks the salt-driven solubility advantage . This hydrochloride salt serves as a versatile intermediate for medicinal chemistry programs, particularly those targeting dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase (SCD), where the pyridazine-piperazine scaffold has demonstrated critical pharmacophoric features.

Why 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride Cannot Be Replaced by Its Closest Analogs


Although several compounds share the piperazinyl-pyridazine motif, simple substitution is not possible because three structural features act in concert to determine performance: (i) the hydrochloride salt form increases aqueous solubility relative to the free base, facilitating homogeneous reaction conditions; (ii) the pyridazine ring (vs. pyridine) is essential for target engagement in dCTPase and SCD inhibitor programs, as demonstrated by structure-activity relationship (SAR) and crystallographic data [1]; and (iii) the carboxylic acid at the 3-position enables direct, high-yielding amide coupling that cannot be replicated by the 3-chloro or methyl ester analogs without additional synthetic steps [2]. Ignoring any of these dimensions leads to reduced solubility, loss of biological activity, or increased synthetic burden.

Quantitative Differentiation Evidence for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride (CAS 1955524-12-5)


Hydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement for Reaction Homogeneity

The hydrochloride salt of 6-(piperazin-1-yl)pyridazine-3-carboxylic acid (target compound) offers superior water solubility compared to the free base (CAS 1304876-43-4). While direct experimental solubility data for this specific pair are not reported, class-level evidence indicates that pyridazine carboxylic acid hydrochlorides are typically more water-soluble than their free-base counterparts, a property attributed to ionization of the salt in aqueous media . This translates to more homogeneous reaction mixtures during amide coupling and other aqueous-compatible transformations, reducing the need for organic co-solvents and improving reproducibility in library synthesis.

Solubility Salt selection Medicinal chemistry

Pyridazine Core vs. Pyridine Core: Essential for dCTPase Inhibitory Activity

In a high-throughput screening campaign against human dCTP pyrophosphatase 1, the piperazin-1-ylpyridazine scaffold emerged as a new inhibitor class. The initial hit (compound 5) displayed an IC50 of 2.8 μM, and further optimization yielded analogs with IC50 values as low as 19 nM [1]. Molecular docking revealed that one of the pyridazine ring nitrogens forms a critical hydrogen bond with Trp73 in the active site, a contact that cannot be made by the corresponding pyridine analog (CAS 1955493-81-8) where the nitrogen lone pair is positioned differently [1]. Consequently, the pyridazine core is a key pharmacophoric element for dCTPase inhibition, while pyridine-based analogs lack this activity.

dCTPase Cancer Nucleotide metabolism

Carboxylic Acid Handle vs. 3-Chloro Analog: Direct Amide Coupling Without Pre-activation

The 3-carboxylic acid group on the target compound enables one-step amide formation using standard coupling reagents such as propylphosphonic anhydride (T3P). This chemistry was extensively employed in the synthesis of dCTPase inhibitors, where the carboxamide linkage between sections A and B was constructed directly from the carboxylic acid [1]. In the SCD inhibitor patent family, the carboxylic acid at the pyridazine 3-position was similarly used to generate diverse amide analogs [2]. In contrast, the 3-chloro analog (CAS 100241-11-0) requires nucleophilic aromatic substitution or transition-metal-catalyzed coupling to introduce amine functionality, which can be lower-yielding and less tolerant of sensitive functional groups.

Amide coupling Synthetic efficiency Library synthesis

Commercial Purity Specification: 98% (Target Compound) vs. 95% (Pyridine Analog)

The target compound (CAS 1955524-12-5) is listed at 98% purity by Leyan , whereas the closely related pyridine analog 6-(piperazin-1-yl)pyridine-3-carboxylic acid hydrochloride (CAS 1955493-81-8) is offered at 95% purity by Sigma-Aldrich . This 3-percentage-point difference in minimum purity specification reduces the burden of byproduct removal in downstream reactions, particularly in parallel synthesis and high-throughput experimentation where impurities can accumulate and confound biological assay results.

Purity Quality control Procurement

Optimal Application Scenarios for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride (CAS 1955524-12-5)


dCTP Pyrophosphatase 1 (dCTPase) Inhibitor Lead Optimization

The pyridazine core is a validated pharmacophore for dCTPase inhibition, as demonstrated by the SAR study where compound 5 showed IC50 = 2.8 μM and further optimized analogs reached 19 nM [1]. The carboxylic acid handle allows rapid amide library synthesis to explore RHS diversity (sections C and D). Researchers building focused libraries for dCTPase should select this building block over the pyridine analog, which lacks the critical hydrogen-bonding interaction with Trp73 [1].

Stearoyl-CoA Desaturase (SCD) Inhibitor Development

The US patent 7,592,343 explicitly claims pyridazine-piperazine compounds bearing a carboxylic acid at the 3-position as SCD inhibitors for metabolic disease [2]. The target compound serves as a key intermediate for generating amide derivatives with plasma triglyceride-lowering activity. The HCl salt form facilitates aqueous workup during scale-up, and the 98% purity reduces side-product formation in multi-step sequences.

High-Throughput Amide Library Synthesis

The carboxylic acid functionality enables direct, high-throughput-compatible amide coupling using T3P or HATU, as validated in the synthesis of over 25 analogs in the dCTPase series [1]. Compared to the 3-chloro analog (CAS 100241-11-0), which requires SNAr conditions that are less amenable to parallelization due to elevated temperatures and narrow nucleophile scope, this building block supports diverse amine inputs under mild, room-temperature conditions.

Bioconjugation and PROTAC Linker Assembly

The combination of a piperazine NH for further functionalization and a carboxylic acid for amide/ester bond formation makes this compound a useful node for constructing PROTAC (Proteolysis Targeting Chimera) linkers or bioconjugates. The pyridazine ring's dual nitrogen atoms offer additional metal-coordination or hydrogen-bonding sites, which can be exploited for induced-proximity pharmacology. The hydrochloride salt ensures sufficient water solubility for aqueous bioconjugation protocols.

Quote Request

Request a Quote for 6-(Piperazin-1-yl)pyridazine-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.